molecular formula C16H14FN3O3 B11108390 N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide

N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide

Cat. No.: B11108390
M. Wt: 315.30 g/mol
InChI Key: HFFVNZNHUJVEON-UFWORHAWSA-N
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Description

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide is a complex organic compound that features a benzodioxole ring and a fluorophenyl group

Preparation Methods

The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide typically involves the condensation reaction between 2H-1,3-benzodioxole-5-carbaldehyde and 2-[(4-fluorophenyl)amino]acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Chemical Reactions Analysis

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide can be compared with similar compounds such as:

The uniqueness of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-fluoroanilino)acetamide

InChI

InChI=1S/C16H14FN3O3/c17-12-2-4-13(5-3-12)18-9-16(21)20-19-8-11-1-6-14-15(7-11)23-10-22-14/h1-8,18H,9-10H2,(H,20,21)/b19-8+

InChI Key

HFFVNZNHUJVEON-UFWORHAWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC3=CC=C(C=C3)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC3=CC=C(C=C3)F

Origin of Product

United States

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